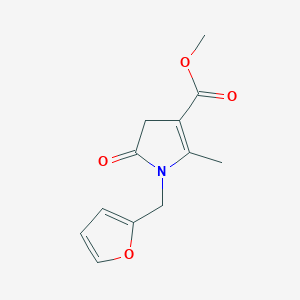

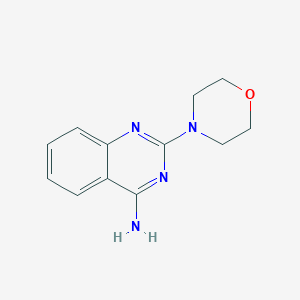

![molecular formula C15H18N4O2 B5505787 N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves intricate steps, including the use of N-C-N dinucleophiles for the formation of pyrimidine derivatives, showcasing the complexity and versatility in creating compounds with pyrimidinyl groups (Schenone, Sansebastiano, & Mosti, 1990). Additionally, modifications of benzamide derivatives highlight the synthetic strategies to incorporate the dimethylaminoethyl group into the benzamide framework, exemplified by the creation of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related benzamide compounds, revealing their hydrogen-bonded dimer formations and supramolecular aggregations, which are crucial for understanding the intermolecular interactions and stability of these molecules (Kranjc et al., 2012).

Chemical Reactions and Properties

The reactivity of dimethylaminomethylene derivatives with dinucleophiles leading to the formation of pyrimidinecarboxylates demonstrates the chemical versatility and potential for further functionalization of these compounds (Schenone et al., 1990). This aspect is crucial for developing new compounds with tailored properties.

Physical Properties Analysis

The study of physical properties such as crystal structure provides valuable information on the solid-state arrangement and potential applications of these compounds. The detailed crystallographic analysis sheds light on the molecular interactions and stability critical for material science applications (Kranjc et al., 2012).

Chemical Properties Analysis

The exploration of chemical properties, including reactivity with various nucleophiles and the formation of diverse heterocyclic compounds, underlines the chemical richness of dimethylaminoethyl benzamide derivatives. These studies are pivotal for understanding the fundamental chemistry and potential synthetic applications of these molecules (Schenone et al., 1990); (Sakaguchi et al., 1992).

Applications De Recherche Scientifique

Ultrasensitive Detection of Malignant Melanoma

A novel positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed and evaluated for its diagnostic performance in detecting primary and metastatic melanomas. This radiotracer exhibited outstanding imaging quality due to its strong and prolonged tumoral uptake and rapid background clearance, suggesting significant potential for early-stage melanoma diagnosis using PET imaging. The development of [18F]DMPY2 represents a pioneering approach in the use of pyridine-based benzamide derivatives for ultrasensitive detection of melanoma lesions, demonstrating superior performance compared to conventional PET imaging agents (Pyo et al., 2020).

Antitumor and Anti-inflammatory Agents

Research into the synthesis of novel compounds derived from N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide has led to the development of new anti-inflammatory and analgesic agents. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines that showed promising cyclooxygenase inhibition, analgesic, and anti-inflammatory activities in preclinical models. Such compounds could offer new therapeutic avenues for treating inflammation and pain (Abu‐Hashem et al., 2020).

Novel Synthetic Routes and Chemical Properties

Investigations into the chemical properties of N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide derivatives have led to innovative synthetic methods and insights into their chemical behavior. For instance, research on the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has expanded the understanding of these compounds' polymerization and potential applications in creating novel cationic diblock copolymers with unique micellization properties in aqueous media (Bütün et al., 2001).

Cardiotonic and Antiallergy Activities

Further research has explored the cardiotonic and antiallergy activities of N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide derivatives. These studies have led to the identification of compounds with potential therapeutic applications in treating cardiovascular diseases and allergies, demonstrating the versatility and broad potential of N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide in medicinal chemistry (Dorigo et al., 1996; Walsh et al., 1990).

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-pyrimidin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19(2)10-9-16-14(20)12-5-3-6-13(11-12)21-15-17-7-4-8-18-15/h3-8,11H,9-10H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMNYLDGZLTQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)

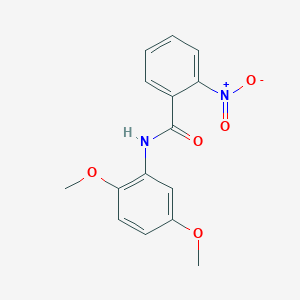

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

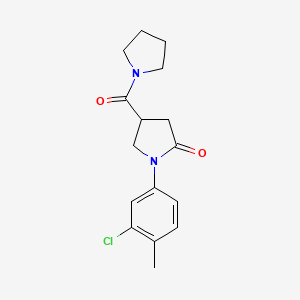

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

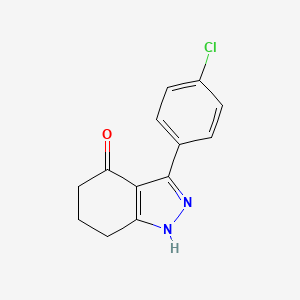

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)